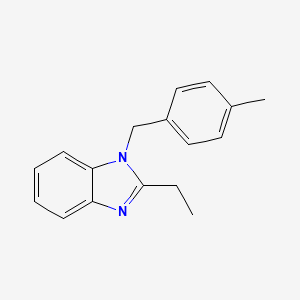![molecular formula C19H21N3O3S B11422655 N-ethyl-2-[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11422655.png)
N-ethyl-2-[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ETHYL-2-[1-(4-METHYLPHENYL)-2,5-DIOXO-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE is a complex organic compound with a unique structure that includes an imidazolidinone core, a thiophene ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-2-[1-(4-METHYLPHENYL)-2,5-DIOXO-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-2-[1-(4-METHYLPHENYL)-2,5-DIOXO-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone core can be reduced to form corresponding amines.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-ETHYL-2-[1-(4-METHYLPHENYL)-2,5-DIOXO-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of N-ETHYL-2-[1-(4-METHYLPHENYL)-2,5-DIOXO-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(4-acetyl-2-methylphenyl)acetamide: Shares a similar acetamide structure but lacks the imidazolidinone and thiophene groups.
2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate: Contains a thiophene ring and a methylphenyl group but differs in the overall structure and functional groups
Uniqueness
N-ETHYL-2-[1-(4-METHYLPHENYL)-2,5-DIOXO-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE is unique due to its combination of an imidazolidinone core, a thiophene ring, and a methylphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H21N3O3S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-ethyl-2-[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C19H21N3O3S/c1-3-20-17(23)11-16-18(24)22(14-8-6-13(2)7-9-14)19(25)21(16)12-15-5-4-10-26-15/h4-10,16H,3,11-12H2,1-2H3,(H,20,23) |
InChI Key |
AXSRNTJQQDNLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC1C(=O)N(C(=O)N1CC2=CC=CS2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B11422575.png)
![1-(4-chlorophenyl)-4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11422578.png)


![3-(4-chlorobenzyl)-6-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11422597.png)
![4-chloro-N-{3-[(3-fluoro-4-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11422602.png)
![3-[2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}propanamide](/img/structure/B11422607.png)

![methyl (2Z)-3-(4-methoxybenzyl)-2-[(4-methoxybenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11422629.png)
![butyl 4-(5-cyano-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate](/img/structure/B11422638.png)

![3-Fluoro-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11422648.png)
![2-[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11422657.png)
![2-(2-methoxyphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11422659.png)
